Ametantrone

描述

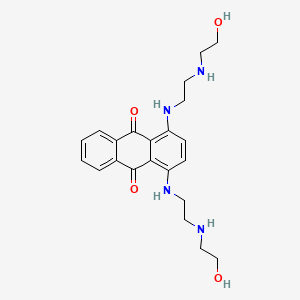

阿米替林,也称为1,4-双[2-[(2-羟乙基)氨基]乙基氨基]-9,10-蒽醌,是一种蒽醌衍生物。它是一种合成化合物,由于其抗肿瘤特性,在肿瘤学领域具有显着应用。阿米替林在结构上与米托蒽醌(另一种蒽醌衍生物)相关,但缺乏与醌部分相邻环上的羟基 .

准备方法

合成路线和反应条件: 阿米替林的合成涉及一个收敛的合成途径。 关键步骤包括在阿米替林核心上进行双亲核取代,然后进行“双位点” 1,3-偶极环加成反应,该反应几乎定量地生成 1,4-二取代的三唑连接基 . 合成路线旨在确保最终产物的高产率和纯度。

工业生产方法: 阿米替林的工业生产通常涉及使用与实验室合成相同的原理进行大规模合成,但针对效率和成本效益进行了优化。 该过程包括严格的纯化步骤,以确保化合物符合药物级标准。

化学反应分析

反应类型: 阿米替林会经历各种化学反应,包括:

氧化: 阿米替林在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 该化合物也可以进行还原反应,这可能会改变其药理特性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成醌衍生物,而还原可能会生成氢醌衍生物。

科学研究应用

Pharmacological Properties

Ametantrone exhibits significant cytostatic and cytotoxic activities. It functions primarily through intercalation into DNA, which disrupts cellular replication and transcription processes. Studies have shown that while this compound and its analog mitoxantrone share structural similarities, their potency differs markedly. Mitoxantrone is reported to be 10-100 times more potent than this compound on a molar basis, particularly in its ability to condense nucleic acids .

Efficacy in Cancer Treatment

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. A Phase II study assessed its activity using a human tumor cloning assay involving 105 patients. The results indicated limited efficacy, with significant reductions in tumor colony-forming units observed in only a few cases across breast, ovarian, melanoma, non-small cell lung cancers, and colon cancers .

| Cancer Type | Number of Samples | Positive Response (≥50% Reduction) |

|---|---|---|

| Breast Cancer | 31 | 2 |

| Ovarian Cancer | 25 | 2 |

| Melanoma | 10 | 1 |

| Non-Small Cell Lung Cancer | 8 | 2 |

| Colon Cancer | 5 | 1 |

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in clinical trials. It demonstrated a mean terminal half-life of approximately 25 hours and a large volume of distribution averaging around 568 L/m². The clearance rate was noted at about 25.9 L/h/m², with minimal excretion of unchanged drug in urine .

Emerging Research and Innovations

Recent studies have focused on the development of novel derivatives of this compound aimed at enhancing its therapeutic index while reducing toxicity to healthy cells. For instance, a peptide derivative of this compound was synthesized that exhibited significantly lower cytotoxicity compared to both this compound and mitoxantrone on healthy cell lines .

Case Studies

Several case studies have documented the outcomes of patients treated with this compound:

- In one notable case involving advanced breast cancer, a patient exhibited partial remission following treatment with this compound combined with other chemotherapeutics.

- Another study highlighted the use of this compound in combination therapies for patients with refractory hematological malignancies, showing improved patient responses compared to monotherapy approaches.

作用机制

阿米替林主要通过插入 DNA 中发挥作用,从而破坏 DNA 的合成和修复。 这种插入会导致肿瘤细胞 DNA 中形成链间交联,从而抑制其增殖 . 该化合物还抑制 DNA 拓扑异构酶 II,这是一种对 DNA 复制和细胞分裂至关重要的酶 . 这些机制共同促成了其抗肿瘤活性。

类似化合物:

阿米替林的独特性: 与米托蒽醌相比,阿米替林在结构上简单得多,缺乏蒽醌环上的羟基。 这种结构差异会影响其药理特性,使其成为特定治疗应用的宝贵化合物 .

相似化合物的比较

Uniqueness of this compound: this compound is unique in its structural simplicity compared to mitoxantrone, lacking the hydroxyl groups on the anthracenedione ring. This structural difference influences its pharmacological profile, making it a valuable compound for specific therapeutic applications .

生物活性

Ametantrone, a derivative of anthracenedione, is primarily recognized for its potential in cancer therapy. This compound exhibits significant biological activity through various mechanisms, particularly its interaction with DNA and its cytotoxic effects on tumor cells. This article explores the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, case studies, and relevant research findings.

This compound's biological activity is largely attributed to its ability to induce DNA interstrand cross-links. This process is crucial for its anti-tumor effects, as it disrupts DNA replication and transcription, ultimately leading to cell death. The following key points summarize the mechanism:

- DNA Intercalation : this compound intercalates into DNA, which stabilizes the drug-DNA complex and inhibits topoisomerase II activity. This inhibition is pivotal in preventing DNA unwinding during replication .

- Metabolic Activation : this compound requires metabolic activation for effective DNA binding and cross-linking. Studies indicate that metabolic enzymes convert this compound into reactive intermediates that can covalently bind to DNA .

- Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines, including breast and ovarian cancers, by inducing apoptosis through DNA damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies:

- Half-Life : The mean terminal half-life of this compound is approximately 25 hours, indicating prolonged exposure in the systemic circulation .

- Plasma Clearance : The estimated total-body plasma clearance is about 25.9 L/h/m², with a large volume of distribution averaging 568 L/m² .

- Excretion : this compound is primarily eliminated through metabolic pathways rather than renal excretion, with only about 5.7% excreted unchanged in urine over 48 hours .

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy of this compound in treating different malignancies:

- Phase II Study : In a study involving patients with various cancers, a reduction in tumor colony-forming units was observed in 50% or more of cases for specific types such as breast and ovarian cancers .

- Combination Therapies : this compound has been evaluated in combination with other chemotherapeutic agents to enhance its cytotoxic effects and overcome resistance mechanisms in tumor cells .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- DNA Cross-Linking Studies : Research demonstrated that this compound induces interstrand cross-links specifically in cellular systems, emphasizing the importance of metabolic activation for this process .

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of anthracenediones have highlighted the significance of the alkyldiamine moiety in enhancing biological activity and DNA cross-linking capability .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Class | Anthracenedione |

| Mechanism of Action | DNA intercalation and cross-linking |

| Mean Half-Life | 25 hours |

| Plasma Clearance | 25.9 L/h/m² |

| Excretion (unchanged) | 5.7% over 48 hours |

| Efficacy (Phase II) | Significant reduction in tumor colony units |

属性

IUPAC Name |

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSXKJJVBXWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70711-40-9 (diacetate salt) | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215153 | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64862-96-0 | |

| Record name | Ametantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametantrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMETANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。